molecular formula C13H19N B13769921 3-Cyclohexene-1-carbonitrile, 3-methyl-2-(3-methyl-2-butenyl)- CAS No. 72928-22-4

3-Cyclohexene-1-carbonitrile, 3-methyl-2-(3-methyl-2-butenyl)-

Cat. No.: B13769921
CAS No.: 72928-22-4
M. Wt: 189.30 g/mol
InChI Key: ZBXFOQKBMBNMBD-UHFFFAOYSA-N
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Description

3-Cyclohexene-1-carbonitrile, 3-methyl-2-(3-methyl-2-butenyl)- is an organic compound with a complex structure that includes a cyclohexene ring, a carbonitrile group, and two methyl groups attached to a butenyl side chain. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclohexene-1-carbonitrile, 3-methyl-2-(3-methyl-2-butenyl)- can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under acidic conditions. For example, the cyclization of 3-carbetoxy-6-chlorohept-5-en-2-one with sulfuric acid can yield the desired compound . Another method involves the oxidation of 1-methylcyclohex-1-ene with chromium trioxide in acetic acid .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

3-Cyclohexene-1-carbonitrile, 3-methyl-2-(3-methyl-2-butenyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Various nucleophiles such as amines or alcohols.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Amines or other reduced derivatives.

    Substitution: Substituted nitriles or other functionalized products.

Scientific Research Applications

3-Cyclohexene-1-carbonitrile, 3-methyl-2-(3-methyl-2-butenyl)- has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Cyclohexene-1-carbonitrile, 3-methyl-2-(3-methyl-2-butenyl)- involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Properties

CAS No.

72928-22-4

Molecular Formula

C13H19N

Molecular Weight

189.30 g/mol

IUPAC Name

3-methyl-2-(3-methylbut-2-enyl)cyclohex-3-ene-1-carbonitrile

InChI

InChI=1S/C13H19N/c1-10(2)7-8-13-11(3)5-4-6-12(13)9-14/h5,7,12-13H,4,6,8H2,1-3H3

InChI Key

ZBXFOQKBMBNMBD-UHFFFAOYSA-N

Canonical SMILES

CC1=CCCC(C1CC=C(C)C)C#N

Origin of Product

United States

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